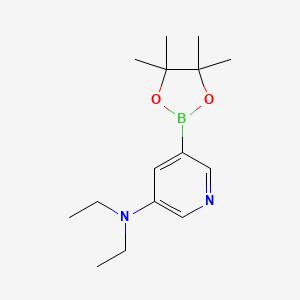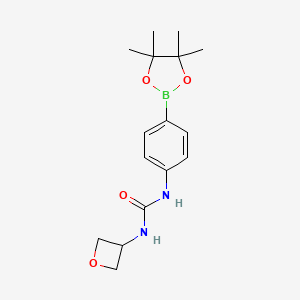
1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a boronic ester with the molecular formula C16H23BN2O4 . It contains an oxetane ring, a phenyl group, and a boronic ester group .
Molecular Structure Analysis
The molecular structure of this compound includes an oxetane ring, a phenyl group, and a boronic ester group . The InChI code for this compound is 1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-15(8-14-10)9-6-16-7-9/h5,8-9H,6-7H2,1-4H3 .Scientific Research Applications
1. Synthesis and Structural Analysis
The synthesis of related compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and their structural analysis through methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction have been documented. These studies involve understanding the molecular structures and conformational analysis using density functional theory (DFT). The results affirm the consistency of molecular structures optimized by DFT with the crystal structures determined by single-crystal X-ray diffraction, elucidating significant physicochemical properties (Huang et al., 2021) (Huang et al., 2021).
2. Vibrational Properties and Conformation Analysis
Research on compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile has showcased a comprehensive understanding of their vibrational properties and conformational analysis. DFT and TD-DFT calculations have been performed to compare spectroscopic data and analyze geometric parameters, molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital analysis, providing insight into the molecular behavior of these compounds (Wu et al., 2021).
3. Detection and Sensing Applications
The derivatives of this compound have been utilized in the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. Innovations like the development of organic thin-film fluorescence probes for H2O2 vapor detection highlight the sensitivity and efficiency of these compounds in explosive detection and other analytical applications. The rapid response time and low detection limits mark the potential of these compounds in practical applications (Fu et al., 2016).
4. Corrosion Inhibition
Related urea derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel against corrosion in acidic environments. The compounds demonstrate strong adsorption on the metal surface, forming a protective layer, which is instrumental in corrosion prevention. This application is vital in industrial maintenance and the longevity of metal structures and components (Mistry et al., 2011).
5. Pharmaceutical and Biological Activity
Although the specific compound has not been directly linked to pharmaceutical applications, structurally related compounds have been synthesized and tested for their biological activities, including anticancer properties and pesticide potential. This hints at the broader chemical class's potential in drug discovery and agricultural applications (Feng et al., 2020) (Srivastava & Nizamuddin, 2000).
Safety and Hazards
properties
IUPAC Name |
1-(oxetan-3-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)18-14(20)19-13-9-21-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLXTHTVVLCDLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3COC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

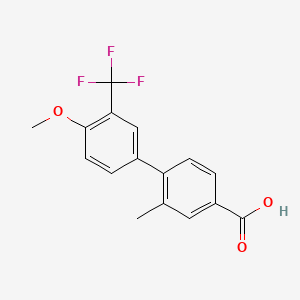
![4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine](/img/structure/B571850.png)

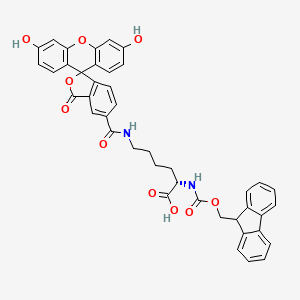
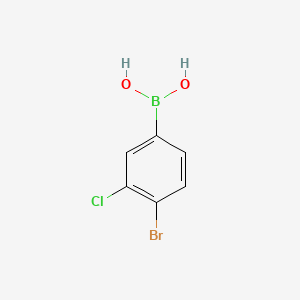

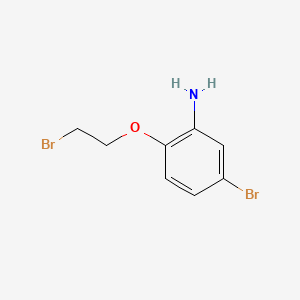

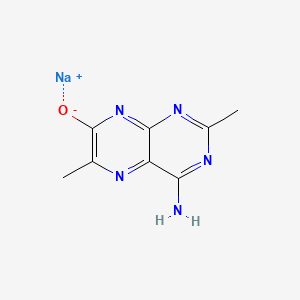

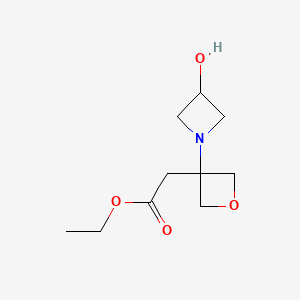

![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha](/img/no-structure.png)
